Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .

Molecular Structure Analysis

The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .Physical And Chemical Properties Analysis

The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .科学的研究の応用

-

Catalyst for Carbon-Carbon and Carbon-Heteroatom Bonds Formation

-

Catalyst for Cyclotrimerization of Alkynylboronates

-

Catalyst for C-C Coupling of Norbornenes and Norbornadiene with Alkynes

-

Catalyst for Fast Racemization of Chiral Non-Racemic Sec-Alcohols

-

Catalyst for the Synthesis of Organoruthenium Complexes

-

Catalyst for the Synthesis of Highly Substituted Phthalides

- Application: This compound can catalyze the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .

- Results: Highly substituted phthalides are synthesized, which are important compounds in organic synthesis .

Safety And Hazards

In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .

特性

CAS番号 |

92390-26-6 |

|---|---|

製品名 |

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) |

分子式 |

C18H28ClRu |

分子量 |

380.9 g/mol |

IUPAC名 |

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |

InChIキー |

JBVMVFXUVNUNNG-ZNZJSHLGSA-M |

異性体SMILES |

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |

SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

正規SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

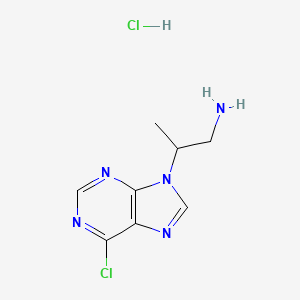

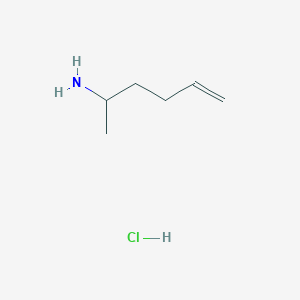

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)

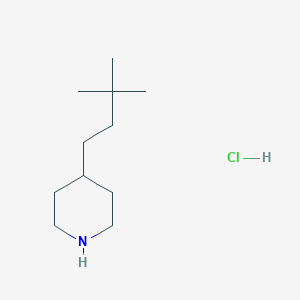

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

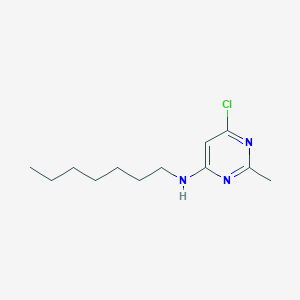

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

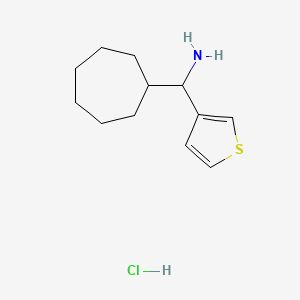

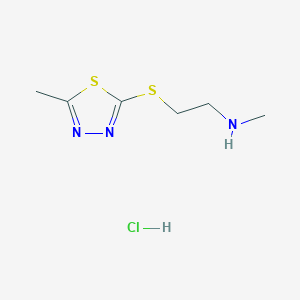

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)